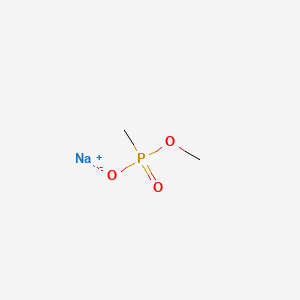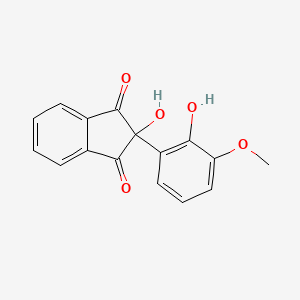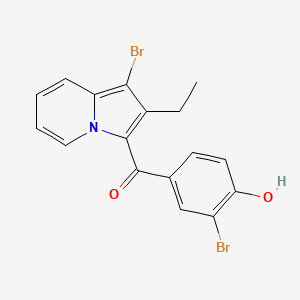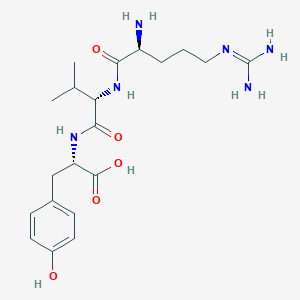
1-(Dibenzo(a,e)cyclopropa(c)cyclohept-6-yl)-3-(methylamino)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dibenzo(a,e)cyclopropa©cyclohept-6-yl)-3-(methylamino)azetidine is a complex organic compound that features a unique structure combining a dibenzo-cyclopropane ring system with an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dibenzo(a,e)cyclopropa©cyclohept-6-yl)-3-(methylamino)azetidine likely involves multiple steps, starting from simpler precursors. A possible synthetic route could include:
- Formation of the dibenzo-cyclopropane ring system through a cyclization reaction.
- Introduction of the azetidine ring via a nucleophilic substitution or cyclization reaction.
- Methylation of the amino group to form the final product.
Industrial Production Methods
Industrial production methods would need to be optimized for yield and purity, potentially involving:
- Large-scale cyclization reactions.
- Efficient purification techniques such as chromatography or crystallization.
- Quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(Dibenzo(a,e)cyclopropa©cyclohept-6-yl)-3-(methylamino)azetidine may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions might be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to derivatives with modified functional groups or ring structures.
Scientific Research Applications
1-(Dibenzo(a,e)cyclopropa©cyclohept-6-yl)-3-(methylamino)azetidine could have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly if it exhibits bioactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-(Dibenzo(a,e)cyclopropa©cyclohept-6-yl)-3-(methylamino)azetidine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Influencing cellular pathways: Altering signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(Dibenzo(a,e)cyclopropa©cyclohept-6-yl)-3-aminoazetidine: Similar structure but without the methyl group on the amino moiety.
1-(Dibenzo(a,e)cyclopropa©cyclohept-6-yl)-3-(ethylamino)azetidine: Similar structure with an ethyl group instead of a methyl group.
Properties
CAS No. |
73855-88-6 |
|---|---|
Molecular Formula |
C20H22N2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-methyl-1-(11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)azetidin-3-amine |
InChI |
InChI=1S/C20H22N2/c1-21-13-11-22(12-13)20-16-8-4-2-6-14(16)18-10-19(18)15-7-3-5-9-17(15)20/h2-9,13,18-21H,10-12H2,1H3 |
InChI Key |
RGHXRTLUEYSCGT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)C2C3=CC=CC=C3C4CC4C5=CC=CC=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


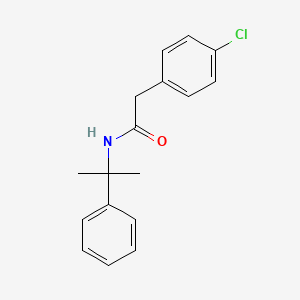

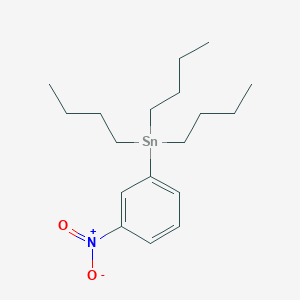

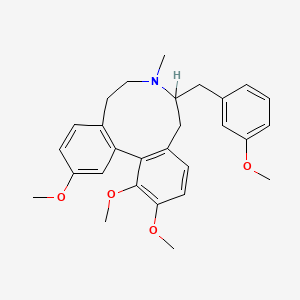


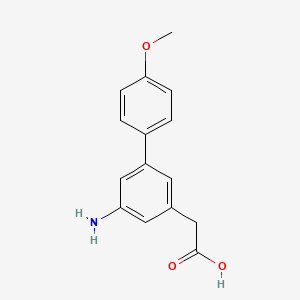
![(8'S,9'S,10'R,13'R,14'S,17'R)-10',13'-Dimethyl-17'-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4'-cyclopenta[a]phenanthrene]](/img/structure/B14438602.png)
